4-[(2S,4R)-1-Acetyl-4-[(4-chlorophenyl)amino]-2-methyl-1,2,3,4-tetrahydro-6-quinolinyl]benzoic acid
Description
Properties
IUPAC Name |
4-[1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O3/c1-15-13-23(27-21-10-8-20(26)9-11-21)22-14-19(7-12-24(22)28(15)16(2)29)17-3-5-18(6-4-17)25(30)31/h3-12,14-15,23,27H,13H2,1-2H3,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWSUKOIROHXAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stereoselective Cyclization Methods
The tetrahydroquinoline skeleton is typically assembled via Pictet-Spengler cyclization or aza-Diels-Alder reactions . For GSK1324726A, a modified Pictet-Spengler approach achieves the desired (2S,4R) configuration:
-
Chiral Auxiliary Strategy :
-
Catalytic Asymmetric Hydrogenation :
Introduction of the 4-Chlorophenylamino Group
Buchwald-Hartwig Amination
The C4 position is functionalized via palladium-catalyzed coupling:
Reaction Scheme :
Optimized Conditions :
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: Xantphos (10 mol%)
-
Base: Cs₂CO₃ (2 eq)
-
Solvent: Toluene, 110°C, 24 hrs
Acetylation of the Secondary Amine
Selective N-Acetylation
The secondary amine at position 1 undergoes acetylation under mild conditions to prevent epimerization:
Procedure :
-
Dissolve amine intermediate (1 eq) in dry DCM
-
Add Ac₂O (1.2 eq) and DMAP (0.1 eq)
-
Stir at 0°C → RT for 4 hrs
-
Quench with sat. NaHCO₃, extract with EtOAc
Critical Note :
Lower temperatures (0-5°C) prevent racemization of the C2 and C4 stereocenters during this step.
Installation of the Benzoic Acid Moiety
Suzuki-Miyaura Coupling
The benzoic acid group is introduced via cross-coupling:
Reaction Parameters :
Optimized Conditions :
-
Catalyst: Pd(dppf)Cl₂ (3 mol%)
-
Base: K₃PO₄ (3 eq)
-
Solvent: DME/H₂O (4:1)
-
Temperature: 80°C, 12 hrs
Final Oxidation and Purification
Carboxylic Acid Formation
The methyl ester precursor undergoes saponification:
Conditions :
Crystallization Protocol
Final purification employs gradient crystallization:
-
Dissolve crude product in hot EtOAc (60°C)
-
Add n-hexane dropwise until cloud point
-
Cool to -20°C overnight
-
Filter and wash with cold hexane/EtOAc (9:1)
-
Dry under vacuum at 40°C
Analytical Characterization Data
Spectroscopic Properties :
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=8.4 Hz, 2H), 7.89 (d, J=8.4 Hz, 2H), 7.45-7.32 (m, 4H), 6.98 (d, J=8.8 Hz, 2H), 4.32 (q, J=6.8 Hz, 1H), 3.87 (m, 1H), 3.02 (dd, J=12.0, 4.4 Hz, 1H), 2.81 (s, 3H), 1.92 (s, 3H), 1.45 (d, J=6.8 Hz, 3H)
-
HRMS : m/z calc. for C25H23ClN2O3 [M+H]⁺: 435.1471, found: 435.1468
Process Optimization Challenges
Stereochemical Integrity
Maintaining (2S,4R) configuration requires:
-
Low-temperature acetylation (<10°C)
-
Inert atmosphere during Pd-catalyzed steps
-
Chiral HPLC monitoring at intermediate stages
Solvent Selection
-
Cyclization : TFA/DCM (1:5) minimizes side reactions
-
Coupling : DME/H₂O enables phase separation for easy workup
-
Crystallization : EtOAc/hexane system optimizes crystal morphology
Scale-Up Considerations
Key Modifications for Pilot Plant :
-
Replace Pd(OAc)₂ with immobilized Pd on Al₂O₃ for catalyst recovery
-
Implement continuous flow hydrogenation for cyclization step
-
Use anti-solvent crystallization with in-line PAT monitoring
Economic Analysis :
-
Overall yield: 58% (lab) → 63% (pilot) through solvent recycling
-
Cost drivers: Pd catalysts (42%), chiral ligands (23%), purification (18%)
Chemical Reactions Analysis
Types of Reactions
GSK1324726A primarily undergoes reactions typical of organic compounds with similar functional groups. These include:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline core.
Reduction: Reduction reactions can also occur, especially at the functionalized substituents.
Substitution: Various substitution reactions can be performed to modify the substituents on the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Anticancer Applications
Recent studies have investigated the compound's efficacy as an anticancer agent. It is part of a class of substituted quinoline derivatives that have shown promising results in inhibiting cancer cell proliferation.
Case Study: Anticancer Activity
A patent (EP3212629B1) describes various substituted 2,4-diaminoquinoline derivatives, including this compound, as potential anticancer agents. The study demonstrated that these compounds could inhibit the growth of specific cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest .
Pharmacological Studies
Pharmacological evaluations have indicated that this compound exhibits significant activity against several cancer types. Preclinical studies have shown its potential to reduce tumor size in animal models .
Safety and Toxicity
Safety assessments are crucial for any therapeutic application. Preliminary toxicity studies suggest that while the compound shows promising anticancer activity, further research is needed to fully understand its safety profile and potential side effects.
Research and Development
Ongoing research aims to optimize the structure of this compound to enhance its efficacy and reduce toxicity. Structure-activity relationship (SAR) studies are being conducted to identify the most effective analogs for clinical development.
Mechanism of Action
GSK1324726A exerts its effects by inhibiting the bromodomains of BET proteins, specifically BRD2, BRD3, and BRD4. These proteins are involved in reading the acetylation marks on histones, which regulate gene expression. By inhibiting these bromodomains, GSK1324726A prevents the recruitment of BET proteins to chromatin, thereby downregulating the expression of genes involved in cell proliferation, inflammation, and survival .
Comparison with Similar Compounds
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)
- Structure: Lacks the benzoic acid group and tetrahydroquinoline ring saturation. Features a methoxyphenyl substituent at the 3-position.
- Synthesis : Synthesized via PdCl₂(PPh₃)₂-catalyzed cross-coupling, yielding a solid with a melting point of 223–225°C .
- The planar quinoline core may also affect binding to bromodomains due to reduced conformational flexibility .
4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic Acid
- Structure: Contains a β-lactam (azetidinone) ring instead of a tetrahydroquinoline core. The benzoic acid group is retained.
- Activity : Primarily evaluated for antimicrobial properties, unlike the bromodomain-focused target compound .
- Key Differences : The β-lactam ring introduces different hydrogen-bonding capabilities and metabolic stability profiles .
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives
- Structure : Features a sulfonyl linker between the 4-chlorophenyl and benzoic acid groups.
- Activity : These derivatives exhibit antimicrobial effects rather than bromodomain inhibition .
- Key Differences: The sulfonyl group increases molecular weight and may alter pharmacokinetics (e.g., membrane permeability) compared to the acetylated tetrahydroquinoline scaffold .
Functional Analogues (Bromodomain Inhibitors)
GSK1324726A (I-BET726)
- Structure: Shares a tetrahydroquinoline core but lacks the benzoic acid group. Instead, it has a tert-butyl carbamate substituent.
- Activity: IC₅₀ values for BRD4 inhibition are comparable (nanomolar range), but the target compound shows broader selectivity across bromodomains (e.g., IC₅₀ = 3.16–31622.78 nM against Bromodomain-containing protein 2) .
- Key Differences : The benzoic acid group in the target compound may enhance solubility and protein-binding interactions via carboxylate-mediated hydrogen bonding .
JQ1
- Activity: JQ1 has submicromolar IC₅₀ values against BRD4 but exhibits off-target effects on other bromodomains. The target compound’s quinoline scaffold may offer improved metabolic stability .
Comparative Data Tables
Table 1: Structural and Functional Comparison of Selected Analogues
*IC₅₀ varies depending on bromodomain isoform .
Research Findings and Implications
- Stereochemical Sensitivity : The (2S,4R) configuration of the target compound is essential for binding to BRD4, as epimerization or racemization significantly reduces activity .
- Selectivity Profile : While the compound shows high potency against BRD2 (IC₅₀ = 3.16 nM), it is less active against Bromodomain Testis-Specific Protein (IC₅₀ = 31622.78 nM), highlighting isoform-specific interactions .
- Synthetic Accessibility : The target compound is commercially available (BLD Pharm, >98% purity), enabling broad research use .
Biological Activity
4-[(2S,4R)-1-acetyl-4-[(4-chlorophenyl)amino]-2-methyl-1,2,3,4-tetrahydro-6-quinolinyl]benzoic acid, also known as GSK1324726A or I-BET726, is a compound that has garnered attention due to its biological activity as a selective inhibitor of the bromodomain and extraterminal (BET) family of proteins. These proteins play crucial roles in regulating gene expression associated with inflammation and cancer. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C25H23ClN2O3
- Molecular Weight : 434.91 g/mol
- CAS Number : 1300031-52-0
GSK1324726A functions primarily by inhibiting the bromodomains of BET proteins such as BRD2, BRD3, and BRD4. These proteins are essential for recognizing acetylated lysine residues on histones and other proteins, facilitating the recruitment of transcriptional machinery to active genes. By blocking this interaction, GSK1324726A effectively downregulates the transcription of genes involved in cell proliferation and inflammatory responses.
Anti-Cancer Properties
Numerous studies have demonstrated the anti-cancer efficacy of GSK1324726A. Its ability to inhibit BET proteins has been linked to reduced tumor growth in various cancer models:
Anti-Inflammatory Effects
In addition to its anti-cancer properties, GSK1324726A exhibits significant anti-inflammatory effects:
- Mechanism : The compound reduces the expression of pro-inflammatory cytokines by inhibiting NF-kB signaling pathways mediated by BET proteins.
- Case Study : A study involving animal models of rheumatoid arthritis showed that treatment with GSK1324726A resulted in decreased joint inflammation and damage .
Clinical Implications
GSK1324726A is currently under investigation for its therapeutic potential in several clinical settings:
- Combination Therapies : Research suggests that combining GSK1324726A with other therapeutic agents may enhance overall efficacy in treating resistant cancers.
- Dosage Optimization : Ongoing studies aim to determine the optimal dosing regimen that maximizes therapeutic benefits while minimizing side effects.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic route for this compound to improve yield and enantiomeric purity?
- Methodological Answer : Retrosynthetic analysis is critical for optimizing the synthesis. Key intermediates, such as the tetrahydroquinoline core, can be constructed using substituted primary amines and acetylating agents (e.g., acetic anhydride) under controlled temperature (45–60°C) to preserve stereochemistry . Palladium-catalyzed reductive cyclization with formic acid derivatives as CO surrogates can enhance regioselectivity and reduce byproducts . Purification via chiral HPLC or crystallization in non-polar solvents (e.g., hexane/EtOH) improves enantiomeric purity .
Q. What spectroscopic and chromatographic methods are recommended for characterizing the stereochemical configuration?
- Methodological Answer : Use a combination of H NMR (200–400 MHz in DMSO-) to identify diastereotopic protons and C NMR to resolve quaternary carbons. X-ray crystallography (e.g., single-crystal studies at 100 K) confirms absolute configuration, as demonstrated for structurally similar chlorophenyl-substituted tetrahydroquinolines . Chiral GC/MS or polarimetric analysis validates enantiomeric excess (>98%) .
Q. What are the critical considerations for designing in vitro assays to evaluate the compound’s potential as a kinase inhibitor?
- Methodological Answer : Prioritize assays measuring IC values against recombinant kinases (e.g., EGFR or VEGFR2) using fluorescence polarization or ADP-Glo™ kits. Include positive controls (e.g., staurosporine) and assess off-target effects via kinome-wide profiling at 1–10 µM concentrations. Solubility in DMSO/PBS (pH 7.4) must exceed 50 µM to avoid aggregation artifacts .
Advanced Research Questions
Q. How can contradictory data between computational predictions and experimental results regarding receptor binding affinity be resolved?
- Methodological Answer : Discrepancies often arise from force field inaccuracies in modeling the acetylated quinoline moiety. Validate docking poses (e.g., AutoDock Vina) with molecular dynamics simulations (200 ns trajectories) in explicit solvent. Compare experimental binding free energies (via ITC or SPR) with MM-PBSA calculations. Adjust torsional parameters for the 4-chlorophenylamino group to improve correlation .
Q. What strategies are effective for establishing structure-activity relationships (SAR) for derivatives in enzyme inhibition studies?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., electron-withdrawing groups at the benzoic acid position or methyl group variations on the tetrahydroquinoline). Test inhibition against target enzymes (e.g., cyclooxygenase-2) using kinetic assays (Km and Vmax determination). QSAR models incorporating Hammett σ values and steric parameters (e.g., Taft’s Es) can predict activity trends .
Q. How to address discrepancies in solubility data across different experimental conditions?
- Methodological Answer : Solubility varies due to pH-dependent ionization of the benzoic acid moiety (pKa ~4.2). Use shake-flask methods with UV detection at physiologically relevant pH (1.2–7.4) and ionic strength (0.15 M NaCl). For low-solubility batches (<10 µM), employ co-solvents (e.g., PEG-400) or solid dispersion techniques .
Q. What analytical approaches confirm the compound’s stability under physiological pH conditions?
- Methodological Answer : Conduct forced degradation studies in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C for 24–72 hours. Monitor degradation products via UPLC-QTOF-MS with C18 columns (ACN/0.1% formic acid gradient). Key degradation pathways include hydrolysis of the acetyl group and oxidation of the tetrahydroquinoline ring .
Q. How to achieve enantiomer-specific synthesis of key intermediates in the compound’s preparation?
- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) during the cyclization step to control the (2S,4R) configuration. Asymmetric hydrogenation with Ru-BINAP catalysts achieves >90% ee for the tetrahydroquinoline core. Dynamic kinetic resolution (DKR) with lipases (e.g., CAL-B) can separate diastereomers at the benzylic position .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
